Tris(2-hydroxyethyl)ammonium methyl sulphate

Description

Chemical Identity and Nomenclature

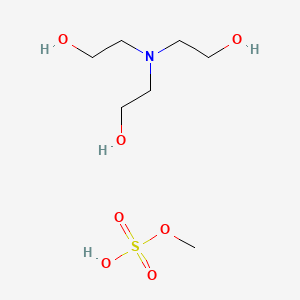

Tris(2-hydroxyethyl)ammonium methyl sulphate is systematically named 2-hydroxy-N,N-bis(2-hydroxyethyl)ethanaminium methyl sulphate (CAS: 65104-50-9). Its molecular formula is $$ \text{C}7\text{H}{19}\text{NO}_7\text{S} $$, with a molecular weight of 261.30 g/mol. The compound is alternatively termed tris(2-hydroxyethyl)ammonium methyl sulfate or triethanolamine methyl sulphate, reflecting its synthesis from triethanolamine and methyl sulphuric acid.

The structural composition comprises a protonated tris(2-hydroxyethyl)amine cation ($$ \text{[HN(CH}2\text{CH}2\text{OH)}3\text{]}^+ $$) paired with a methyl sulphate anion ($$ \text{[CH}3\text{SO}_4\text{]}^- $$). Key identifiers include:

- CAS Registry : 65104-50-9

- Molecular Formula : $$ \text{C}7\text{H}{19}\text{NO}_7\text{S} $$

- Synonym : Triethanolamine methyl sulphate

Notably, a related compound, tris(2-hydroxyethyl)methylammonium methyl sulphate (CAS: 29463-06-7), exists as a quaternary ammonium salt with a methyl group attached to the nitrogen. This distinction highlights the importance of precise nomenclature in differentiating ionic species.

Historical Development and Discovery

The development of this compound is rooted in advancements in protic ionic liquid (PIL) chemistry. PILs, formed via proton transfer between Brønsted acids and bases, gained prominence in the early 21st century for their applications in green chemistry and catalysis. The compound emerged as part of efforts to synthesize PILs using biocompatible precursors like triethanolamine.

Triethanolamine, a tertiary amine produced via the reaction of ethylene oxide with ammonia, served as the cationic precursor. Its reaction with methyl sulphuric acid (a strong alkylating agent) yielded this compound, a process optimized for minimal solvent use and high purity. Early studies on similar triethanolamine-based salts, such as tris(2-hydroxyethyl)ammonium maleate, provided foundational insights into hydrogen bonding and crystallographic behavior.

Structural Classification Within Quaternary Ammonium Salts

Unlike traditional quaternary ammonium salts (QAS), which feature a nitrogen atom bonded to four alkyl/aryl groups, this compound is classified as a protic ionic liquid (PIL). This distinction arises from its formation via proton transfer from methyl sulphuric acid to triethanolamine, resulting in a cation with three hydroxyethyl groups and one proton.

Key Structural Features:

- Cation : Protonated tris(2-hydroxyethyl)amine ($$ \text{[HN(CH}2\text{CH}2\text{OH)}_3\text{]}^+ $$) with a trigonal pyramidal geometry.

- Anion : Methyl sulphate ($$ \text{[CH}3\text{SO}4\text{]}^- $$), contributing to high solubility in polar solvents.

- Hydrogen Bonding : Extensive intermolecular H-bonding between hydroxyl groups and the sulphate moiety stabilizes the structure.

Comparative analysis with quaternary ammonium salts (e.g., benzalkonium chloride) reveals differences in charge distribution and reactivity. While QAS exhibit permanent positive charges, PILs like this compound maintain dynamic proton equilibria, influencing their solvent behavior and thermal stability.

Table 1: Structural Comparison with Quaternary Ammonium Salts

This structural classification underscores its role in modern ionic liquid research, particularly in solvent design and catalytic applications.

Properties

CAS No. |

72361-55-8 |

|---|---|

Molecular Formula |

C7H19NO7S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;methyl hydrogen sulfate |

InChI |

InChI=1S/C6H15NO3.CH4O4S/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H,2,3,4) |

InChI Key |

HNISBEDGGYMSJH-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)O.C(CO)N(CCO)CCO |

Related CAS |

65104-50-9 72361-55-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrotreated Middle Distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates obtained from crude oil distillation. The process typically occurs at high temperatures (300-400°C) and pressures (30-130 bar) in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum on an alumina base. The hydrogenation process removes sulfur, nitrogen, and oxygen compounds, resulting in a cleaner fuel with improved combustion properties.

Industrial Production Methods: In industrial settings, Hydrotreated Middle Distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which consists of middle distillates from crude oil distillation, is mixed with hydrogen and passed over a fixed-bed catalyst. The reaction conditions are carefully controlled to maximize the removal of impurities while maintaining the desired hydrocarbon structure. The resulting product is then separated and purified to obtain the final Hydrotreated Middle Distillate.

Types of Reactions:

Oxidation: Hydrotreated Middle Distillate can undergo oxidation reactions, particularly when exposed to air and high temperatures. This can lead to the formation of peroxides and other oxygenated compounds.

Reduction: The hydrotreating process itself is a reduction reaction, where sulfur, nitrogen, and oxygen compounds are reduced to hydrogen sulfide, ammonia, and water, respectively.

Substitution: Hydrotreated Middle Distillate can participate in substitution reactions, where hydrogen atoms in the hydrocarbon chains are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Oxygen or air, elevated temperatures, and sometimes catalysts like cobalt or manganese salts.

Reduction: Hydrogen gas, high temperatures, and pressures, with catalysts like cobalt-molybdenum or nickel-molybdenum.

Substitution: Halogens (chlorine, bromine), elevated temperatures, and sometimes catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Peroxides, alcohols, ketones, and acids.

Reduction: Hydrogen sulfide, ammonia, and water.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Organic Synthesis

Tris(2-hydroxyethyl)ammonium methyl sulphate is widely used as a reagent in organic synthesis. Its role as a surfactant facilitates various chemical processes, enhancing reaction efficiency and product yield. The compound's ability to stabilize reaction mixtures is particularly valuable in complex syntheses where phase separation can be an issue.

Biological Research

In biological contexts, this compound is utilized for its antistatic properties and as a dispersing agent. It has been shown to improve the solubility of biomolecules, making it an essential additive in formulations for drug delivery systems and biochemical assays. Its biocompatibility also makes it suitable for use in cellular environments.

Electrochemical Devices

Recent studies have highlighted the potential of this compound in electrochemical applications, particularly in organic electrochemical transistors (OECTs) and wearable iontronic sensors. Its ionic liquid characteristics contribute to enhanced performance metrics such as conductivity and stability under operational conditions .

Fabric Softeners

One of the prominent industrial uses of this compound is in fabric softeners. The compound acts as a softening agent due to its quaternary ammonium structure, which provides excellent lubricity and reduces static cling in fabrics. Recent innovations have focused on reducing the methanol content in these formulations to enhance safety without compromising efficacy .

Personal Care Products

The compound is also employed in personal care products such as shampoos and conditioners, where it serves to improve texture and manageability of hair. Its emulsifying properties allow for better formulation stability, ensuring that active ingredients remain evenly distributed throughout the product .

A study conducted on the biological activity of this compound showed that it behaves as isolated non-interacting ions when dissolved in water-rich solutions. This property allows it to disrupt the hydrogen bonding network of water, which can be advantageous in biological assays where controlled solvation is required .

Fabric Softener Development

Research focusing on the development of fabric softeners incorporating this compound demonstrated significant improvements in softness and static reduction compared to conventional formulations. The study also highlighted methods for minimizing methanol content during production, addressing safety concerns associated with traditional quaternary ammonium compounds .

Mechanism of Action

The primary mechanism of action of Hydrotreated Middle Distillate is its combustion in diesel engines, where it reacts with oxygen to produce carbon dioxide, water, and energy. The molecular targets involved in this process are the hydrocarbon molecules in the fuel, which undergo a series of oxidation reactions to release energy. Additionally, the low sulfur content of Hydrotreated Middle Distillate reduces the formation of sulfur oxides, which are harmful pollutants.

Comparison with Similar Compounds

Structural and Functional Differences

- Counterion Impact : Methyl sulphate (as in the target compound) offers better biocompatibility and lower irritation compared to chloride-based salts, making it preferable in cosmetics . Palmitate and 2-ethylhexyl sulphate derivatives exhibit increased hydrophobicity, suited for oil-in-water emulsions or heavy-duty cleaning .

- Substitution Pattern: The presence of a methyl group on the nitrogen (e.g., tris(2-hydroxyethyl)methylammonium methylsulfate) increases lipophilicity, expanding utility in non-aqueous systems like ionic liquids .

Market and Industrial Data

For example:

- Global consumption of tris(2-hydroxyethyl)ammonium tetracosyl sulphate (a structurally related compound) is projected to grow at 3.8% CAGR from 2020–2046, driven by industrial and cosmetic applications .

- Methyl sulphate-based surfactants dominate 22% of the personal care surfactant market due to their mildness and regulatory compliance .

Biological Activity

Tris(2-hydroxyethyl)ammonium methyl sulphate (THEAMS) is a protic ionic liquid that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields based on recent research findings.

THEAMS is characterized by its unique ionic structure, which contributes to its solubility and interaction with biological systems. The compound can be represented as follows:

This structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacology and biochemistry.

Biological Activities

Research indicates that THEAMS exhibits a range of biological activities, including:

- Antioxidant Properties : THEAMS has been shown to possess significant antioxidant activity, helping to mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Antithrombotic Effects : Studies have demonstrated that THEAMS can inhibit platelet aggregation, thus acting as an effective antithrombotic agent. This property is particularly relevant for preventing thrombosis-related complications .

- Membrane Stabilization : The compound has been reported to stabilize cell membranes, which is essential in maintaining cellular integrity under stress conditions .

- Immunotropic Activity : THEAMS exhibits immunomodulatory effects, enhancing immune responses and potentially aiding in the treatment of immune-related disorders .

- Adaptogenic Effects : It has been noted for its adaptogenic properties, helping organisms adapt to stressors such as toxic substances and environmental changes .

The biological activity of THEAMS can be attributed to several mechanisms:

- Metal Coordination : The incorporation of essential metals (e.g., Zn, Mg) into the structure of THEAMS enhances its biological activity. These metal complexes can exhibit synergistic effects, improving the compound's efficacy against various biological targets .

- Hydrogen Bonding : The presence of hydroxyl groups in THEAMS facilitates strong hydrogen bonding interactions with biomolecules, which may enhance its stability and bioavailability .

- Cellular Uptake : The ionic nature of THEAMS allows for efficient cellular uptake, enabling it to exert its effects within target cells rapidly .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of THEAMS in various fields:

- Pharmacological Applications : A study demonstrated that THEAMS effectively reduced oxidative stress markers in animal models subjected to induced oxidative damage. This suggests its potential use in therapeutic formulations aimed at combating oxidative stress-related diseases .

- Biotechnology : Research indicates that low concentrations of THEAMS stimulate the growth of beneficial microorganisms used in fermentation processes. This property could be leveraged in industrial applications such as brewing and bioproduction .

Comparative Analysis

The following table summarizes the key biological activities of THEAMS compared to other related compounds:

| Compound | Antioxidant Activity | Antithrombotic Activity | Membrane Stabilization | Immunotropic Activity |

|---|---|---|---|---|

| This compound | High | Yes | Yes | Yes |

| Tris(2-hydroxyethyl)amine | Moderate | No | Moderate | Yes |

| 2-Hydroxyethyl ammonium lactate | Low | No | Low | No |

Safety and Toxicology

Safety assessments indicate that THEAMS is non-sensitizing and does not exhibit mutagenic or carcinogenic properties under standard testing conditions. However, further studies are necessary to fully understand its long-term effects and potential toxicity .

Q & A

Q. What are the established synthesis methods for tris(2-hydroxyethyl)ammonium methyl sulphate, and how can purity be validated?

The compound is typically synthesized via quaternization of tris(2-hydroxyethyl)amine with methyl sulfate. A detailed protocol involves refluxing equimolar reactants in a polar aprotic solvent (e.g., ethyl acetate) under nitrogen, followed by filtration and crystallization . Purity validation requires elemental analysis (C, H, N, S), NMR (¹H/¹³C) to confirm structural integrity, and ion chromatography to verify sulfate content . For crystalline forms, single-crystal X-ray diffraction (SCXRD) with refinement parameters (e.g., R factor < 0.05) ensures phase purity .

Q. How can researchers characterize the hydrogen-bonding network in this compound crystals?

SCXRD is critical for mapping hydrogen bonds. In the crystal lattice, O–H···N and O–H···S interactions between the ammonium cation and sulfate anion stabilize the structure . Refinement software (e.g., SHELXL) calculates bond distances (e.g., O–H···N ≈ 2.8 Å) and angles. Complementary techniques like FT-IR confirm vibrational modes of hydroxyl and sulfate groups .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies often arise from variations in solvent purity, temperature, or hydration states. To address this:

Q. What experimental strategies optimize the yield of this compound under scaled-up conditions?

Use Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and solvent ratio. For example:

Q. How does the compound’s thermal stability impact its application in high-temperature processes?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., >200°C for the anhydrous form). Pair with isothermal stability studies at 80–120°C to model degradation kinetics. For ionic liquid applications, conductivity measurements under heating (e.g., 25–150°C) assess performance retention .

Q. What methodologies are recommended for assessing the compound’s environmental and toxicity profiles?

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Degradation : Employ OECD 301B (ready biodegradability) or advanced oxidation processes (AOPs) to study breakdown pathways.

- Regulatory compliance : Cross-reference with GHS classification (e.g., skin irritation potential via EPISKIN models) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.